molecular formula C26H22N4O3S B2979037 N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-72-6

N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2979037
CAS No.: 536706-72-6
M. Wt: 470.55
InChI Key: QMCSEPLIMCLIHT-UHFFFAOYSA-N
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Description

The compound features a pyrimidoindole core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a sulfanyl-acetamide side chain. The N-benzyl moiety distinguishes it from structurally related analogs, which often employ alicyclic or branched alkyl substituents . Its molecular formula is C26H20N4O3S (based on analogous structures in ), with a molecular weight of approximately 468.5 g/mol. This compound is part of broader structure-activity relationship (SAR) studies aimed at optimizing TLR4 agonist activity while minimizing off-target effects .

Properties

IUPAC Name

N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-33-19-11-7-10-18(14-19)30-25(32)24-23(20-12-5-6-13-21(20)28-24)29-26(30)34-16-22(31)27-15-17-8-3-2-4-9-17/h2-14,28H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCSEPLIMCLIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include anhydrous aluminum chloride for Friedel-Crafts acylation, and palladium catalysts for Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has potential applications in chemistry, biology, and medicine. It features a pyrimidoindole core, a methoxyphenyl group, and a sulfanyl-acetamide linkage, giving it unique chemical properties and reactivity.

IUPAC Name: 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Molecular Formula: C26H22N4O3S
Molecular Weight: 470.5 g/mol
CAS Number: 536706-72-6

Preparation Methods

The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the methoxyphenyl group and the sulfanyl-acetamide linkage through substitution and coupling reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations. Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the required specifications.

Chemical Reactions

2-{[3-(3-Methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
  • Substitution: The methoxy and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Applications

While the search results do not provide specific applications of this compound, they do refer to related compounds with medicinal attributes . 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit have been evaluated for their antimicrobial activities . Some compounds have better bactericidal activity than control bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae . SAR study presented the significance of strongly electron-withdrawing substituents (such as 2,4-di-F, 3-F, 3-NO2, 3-COCH3, 2-NO2, 2-CF3 and 4-COCH3) and their positions on the benzene ring for enhancing antibacterial activity . 1,2,4-Triazole-pyrimidine hybrids have displayed excellent activity against S. aureus and E. coli, and were found to be more effective than most clinically used antibiotics against MRSA strain .

Disclaimer

Mechanism of Action

The mechanism by which N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Selected Analogs

Compound ID N-Substituent 3-Position Aryl Group Sulfur Linkage Molecular Weight (g/mol) Key Biological Findings Reference
Target Compound Benzyl 3-Methoxyphenyl Sulfanyl ~468.5 Not explicitly reported
1Z105 Cyclohexyl Phenyl Sulfanyl 446.56 Moderate TLR4 activation
2B182C Cyclohexyl 8-(Furan-2-yl) Sulfanyl 536.62 Enhanced TLR4 potency (human/mouse)
Compound 40 Cyclohexyl Phenethyl Sulfanyl 468.59 Improved solubility
Compound 12 Cyclobutyl Phenyl Sulfanyl 422.50 Moderate activity, reduced logP
CM1001641 Benzyl 3,5-Dimethylphenyl Sulfanyl 482.56 Not reported
CM915156 Ethyl-cyclohepta[b]thiophene 3-Methoxyphenyl Sulfanyl 610.71 Structural diversity exploration

Structure–Activity Relationship (SAR) Insights

Cyclohexyl derivatives (e.g., 1Z105) exhibit moderate TLR4 activation, while bulkier substituents like phenethyl (Compound 40) improve solubility without compromising activity .

3-Position Aryl Group :

  • The 3-methoxyphenyl group in the target compound introduces electron-donating effects, which may stabilize π-π interactions with TLR4 compared to unsubstituted phenyl (1Z105) or electron-withdrawing groups (e.g., 3-chlorophenyl in CM915155) .
  • 8-Furan substitution (2B182C) significantly boosts TLR4 potency, suggesting that extended aromatic systems enhance receptor binding .

Sulfur Linker :

  • Sulfanyl (-S-) linkages are prevalent in active analogs, while sulfonyl (-SO2-) or sulfinyl (-SO-) derivatives (e.g., Compounds 2 and 3 in ) show reduced activity due to steric and electronic mismatches .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Phenethyl-substituted analogs (e.g., Compound 40) demonstrate improved aqueous solubility, whereas the target compound’s solubility remains uncharacterized .

Biological Activity

N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activity. This compound is characterized by a unique structural framework that combines elements of pyrimidine and indole derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and therapeutic development.

Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Weight 488.0 g/mol
CAS Number 536707-66-1

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may facilitate these interactions, leading to modulation of various biochemical pathways associated with therapeutic effects.

Antimicrobial Activity

Research indicates that compounds structurally similar to N-benzyl derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related compounds possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Antioxidant Activity

N-benzyl derivatives have also been evaluated for their antioxidant capabilities:

  • A study demonstrated that similar compounds exhibited high radical scavenging activity (IC50 values below 10 µg/mL), indicating their potential as effective antioxidants .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented:

  • Compounds with similar scaffolds have shown promising results in reducing inflammation markers in vitro and in vivo models .

Case Studies

  • Antibacterial Efficacy
    • A series of studies evaluated the antibacterial effects of thieno-pyrimidine derivatives. One study reported that a compound with a similar structure inhibited the growth of Pseudomonas aeruginosa effectively at an MIC of 0.5 μg/mL .
  • Antioxidant Assessment
    • In a comparative study assessing antioxidant activities, derivatives exhibited significant DPPH radical scavenging effects with percent inhibition rates exceeding 90% at concentrations around 100 µg/mL .

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